The synthesis of 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione and its derivatives is commonly achieved through a multi-step process. While there are no papers directly detailing the synthesis of this specific compound, its synthesis can be extrapolated from similar quinoxaline-2,3-dione derivatives. []
The molecular structure of 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione is characterized by the presence of a dihydropyrazine-2,3-dione ring fused to a benzene ring. A cyclopropyl group is attached to the nitrogen atom at position 1, and a methyl group is attached to the nitrogen atom at position 4. The specific spatial arrangement of the molecule can be further analyzed using techniques like X-ray crystallography and NMR spectroscopy. [, ]
Although not explicitly studied for 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione, the mechanism of action for similar quinoxaline-2,3-diones, particularly in their role as NMDA receptor antagonists, is thought to involve binding to the glycine site of the receptor. [] This interaction prevents the binding of glycine, an essential co-agonist, ultimately inhibiting receptor activation. The specific binding interactions and structural determinants contributing to the affinity and selectivity of 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione for NMDA receptors require further investigation.
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1